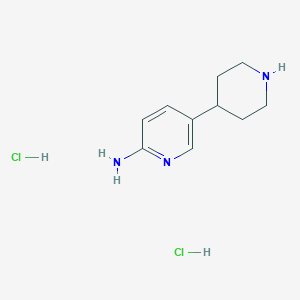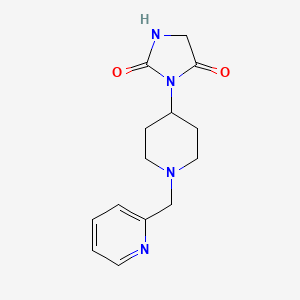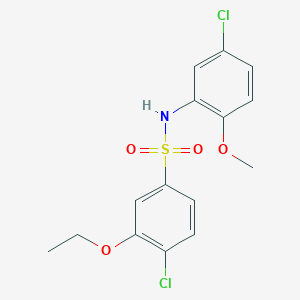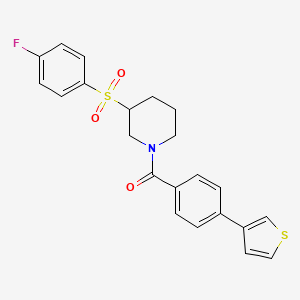
6-氧代-1-(4-(三氟甲基)苄基)-N-(2-(三氟甲基)苯基)-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H14F6N2O2 and its molecular weight is 440.345. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
The compound’s trifluoromethyl-substituted benzyl group and dihydropyridine core make it an intriguing candidate for cancer research. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further investigations are needed to elucidate its precise mechanisms and potential as an anticancer agent .
Calcium Channel Modulation
Given its dihydropyridine scaffold, this compound may interact with voltage-gated calcium channels. These channels play crucial roles in cellular processes, including neurotransmitter release, muscle contraction, and gene expression. Investigating its impact on calcium channel activity could reveal novel therapeutic avenues for cardiovascular diseases and neurological disorders .
Neuroprotective Effects
The trifluoromethylphenyl moiety suggests potential neuroprotective properties. Researchers have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Understanding its impact on neurodegenerative conditions like Alzheimer’s or Parkinson’s disease is an active area of investigation .
Metabolic Disorders
The compound’s carboxamide group hints at metabolic relevance. It may influence lipid metabolism, glucose homeostasis, or mitochondrial function. Researchers could explore its effects on metabolic pathways, potentially leading to therapeutic interventions for obesity, diabetes, or related disorders .
Drug Delivery Systems
The trifluoromethylbenzyl group could facilitate drug delivery. Researchers have investigated its use as a prodrug or targeting moiety in nanoparticle-based systems. By conjugating it to therapeutic agents, scientists aim to enhance drug specificity, bioavailability, and tissue distribution .
Chemical Biology and Proteomics
Researchers in chemical biology and proteomics have used this compound as a tool to study protein-ligand interactions. Its unique structure allows for selective binding to specific protein targets. By incorporating it into affinity probes or activity-based probes, scientists gain insights into cellular processes and identify potential drug targets .
Santa Cruz Biotechnology. “6-Oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid.” Link
属性
IUPAC Name |
6-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)15-8-5-13(6-9-15)11-29-12-14(7-10-18(29)30)19(31)28-17-4-2-1-3-16(17)21(25,26)27/h1-10,12H,11H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCFZNSPLZTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)


![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)



![Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI)](/img/structure/B2583993.png)
![4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B2583994.png)


![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)